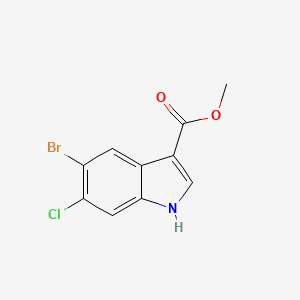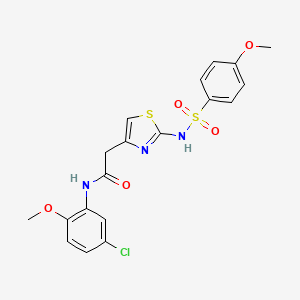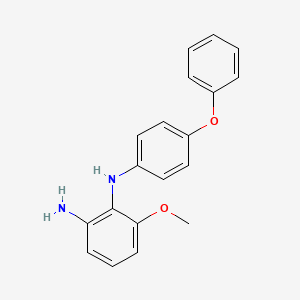![molecular formula C18H14BrF3N2O2S2 B2713619 5-bromo-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 1421583-60-9](/img/structure/B2713619.png)
5-bromo-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H14BrF3N2O2S2 and its molecular weight is 491.34. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
One of the primary scientific applications of this compound is in the realm of synthetic chemistry. For instance, the compound's analogs have been utilized in the synthesis of heterocyclic compounds, such as pyrazole, isoxazole, and pyrimidine derivatives, showcasing its versatility in constructing complex molecular architectures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). This reactivity forms the basis for further exploration in drug design and material science, where the ability to construct diverse heterocyclic frameworks is crucial.
Material Science Applications
In material science, derivatives of such compounds have been explored for their photophysical and photochemical properties. For instance, the study on zinc phthalocyanine derivatives, which share a similar structural motif, highlights their potential in photodynamic therapy, a promising approach for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, making them suitable as Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antimicrobial Research
Further, the structural framework of this compound finds relevance in medicinal chemistry, particularly in the synthesis of molecules with anticancer and antimicrobial activities. A notable example includes the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These derivatives demonstrate significant anti-inflammatory and analgesic properties, with certain compounds exhibiting potent inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, presenting a promising avenue for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Nonlinear Optical Properties
The exploration of nonlinear optical (NLO) properties is another significant application. Compounds with a similar chemical backbone have been synthesized and analyzed for their NLO properties, contributing to the development of materials for optoelectronic applications. These studies provide insights into the structure-property relationships essential for designing materials with desired optical characteristics (Kanwal et al., 2022).
properties
IUPAC Name |
5-bromo-N-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrF3N2O2S2/c19-14-7-6-13(27-14)16(25)24(9-10-3-2-8-26-10)17-23-15-11(18(20,21)22)4-1-5-12(15)28-17/h1,4-7,10H,2-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEGEQKXTYLZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)C4=CC=C(S4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrF3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2713537.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2713539.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(thiophen-2-yl)butanoate](/img/structure/B2713540.png)

![methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate](/img/structure/B2713542.png)


![1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine](/img/structure/B2713546.png)
![N-(3,5-dichlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2713550.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2713551.png)
![5-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2713555.png)
![2-ethyl-5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2713556.png)
![[3-(Trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2713557.png)
![8-Methoxy-3-[4-(2-methoxy-phenyl)-piperazine-1-carbonyl]-chromen-2-one](/img/structure/B2713559.png)